molecular formula C23H15NO6 B2797348 (Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate CAS No. 903857-91-0

(Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate

Cat. No. B2797348
CAS RN: 903857-91-0
M. Wt: 401.374
InChI Key: VMHBOBQYQBLFOK-ZBKNUEDVSA-N
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Description

This compound is a complex organic molecule with several functional groups, including a benzofuran, a pyridine, and a benzo[d][1,3]dioxole . These groups are common in many bioactive compounds and pharmaceuticals .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized via condensation reactions or palladium-catalyzed cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using spectroscopic techniques such as NMR and IR spectroscopy, as well as X-ray crystallography .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its functional groups. For instance, the carbonyl group could undergo nucleophilic addition reactions, and the aromatic rings could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would likely be determined experimentally. Quantum chemical studies might also be used to predict some of these properties .

Scientific Research Applications

Antimicrobial Activity

Benzo[d][1,3]dioxole gathered pyrazole derivatives, which can be synthesized by the reaction of chalcones with phenyl hydrazine in the presence of absolute alcohol as a solvent, have shown excellent antimicrobial activity . Among the newly synthesized compounds, some showed excellent antifungal and antibacterial activity when compared to other compounds .

Total Synthesis of Aporphine Alkaloids

The compound has been used in the total synthesis of aporphine alkaloids with a benzo[d][1,3]dioxole structure feature . The strategy was based upon the well-known Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution to achieve excellent enantioselectivity .

Antitumor Evaluation

Some derivatives of the compound have shown potential as antitumor agents . For example, compound C27 could induce apoptosis and cause both S-phase and G2/M-phase arrests in the HeLa cell line .

Sensor Development

The compound has been used in the development of a simple, sensitive, and selective Pb2+ sensor . The sensor was developed based on (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide derivatives modified on a GCE with 5% conducting Nafion polymer matrix via an electrochemical approach under ambient conditions .

Synthesis of Benzylisoquinoline Alkaloids

The compound has been used in the total synthesis of benzo[d][1,3]dioxole-type benzylisoquinoline alkaloids of coptisines and dibenzopyrrocolines . This methodology was also applied to the total syntheses of benzo[d][1,3]dioxole-type benzylisoquinoline alkaloids of coptisines and dibenzopyrrocolines, including two impatiens, tetrahydrocoptisine, and quaternary coptisine bromide of coptisines and two dibenzopyrrocoline analogues .

Synthesis of Pyrazole Derivatives

The compound has been used in the synthesis of pyrazole derivatives . These derivatives were synthesized by the reaction of chalcones with phenyl hydrazine in the presence of absolute alcohol as a solvent .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some benzo[d][1,3]dioxole derivatives have been found to have anticancer activity, possibly due to their ability to interfere with cell cycle progression .

Safety and Hazards

The safety and hazards associated with this compound would need to be assessed through toxicological studies. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure .

Future Directions

Future research could involve optimizing the synthesis of this compound, investigating its mechanism of action, and assessing its potential applications, for example in medicine or as a chemical probe .

properties

IUPAC Name

[(2Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] 1,3-benzodioxole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15NO6/c1-13-7-16(29-23(26)15-4-5-17-18(9-15)28-12-27-17)10-19-21(13)22(25)20(30-19)8-14-3-2-6-24-11-14/h2-11H,12H2,1H3/b20-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMHBOBQYQBLFOK-ZBKNUEDVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C(=O)C(=CC3=CN=CC=C3)O2)OC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC2=C1C(=O)/C(=C/C3=CN=CC=C3)/O2)OC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate

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